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Compound of Interest

Compound Name:
Dimethyl (2-

Oxononyl)phosphonate-d15

Cat. No.: B565110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of

Dimethyl (2-Oxononyl)phosphonate-d15. The methodologies and data presented herein are

intended to serve as a detailed reference for the characterization of this compound and

analogous deuterated phosphonates.

Chemical Structure and Properties
Dimethyl (2-Oxononyl)phosphonate-d15 is a deuterated organophosphorus compound. The

heavy isotope labeling makes it a valuable internal standard for quantitative mass

spectrometry-based assays.

Molecular Structure:
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Figure 1: Molecular Structure of Dimethyl (2-Oxononyl)phosphonate-d15.
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Table 1: Chemical Properties of Dimethyl (2-Oxononyl)phosphonate-d15

Property Value

Molecular Formula C₁₁H₈D₁₅O₄P

Molecular Weight 265.36 g/mol

CAS Number 1215800-33-1

Appearance Neat

Isotopic Purity >98%

Spectroscopic Data
The following tables summarize the expected quantitative data from NMR and mass

spectrometry analyses, crucial for the structural confirmation of Dimethyl (2-
Oxononyl)phosphonate-d15.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.80 Doublet 6H P-O-CH₃

3.15 Doublet 2H P-CH₂-C=O

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

202.5 C=O

53.0 P-O-CH₃

40.5 (d, J(C,P) ≈ 130 Hz) P-CH₂

31.0 (t) C-3 (CD₂)

28.5 (t) C-4, C-5, C-6 (CD₂)

22.0 (t) C-7 (CD₂)

21.5 (t) C-8 (CD₂)

13.5 (m) C-9 (CD₃)

Table 4: Predicted ³¹P NMR Spectral Data (162 MHz, CDCl₃, Proton Decoupled)

Chemical Shift (δ) ppm Multiplicity Assignment

21.5 Singlet P

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Proposed Fragment

265 [M]⁺

156 [M - C₇D₁₅]⁺

127 [M - C₇D₁₅CO]⁺

109 [P(O)(OCH₃)₂]⁺

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-15 mg of Dimethyl (2-Oxononyl)phosphonate-d15 is

dissolved in 0.6 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5

mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for acquiring ¹H, ¹³C, and ³¹P NMR

spectra.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse (zg30)

Spectral Width: 16 ppm

Acquisition Time: 4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse (zgpg30)

Spectral Width: 240 ppm

Acquisition Time: 1.5 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024

³¹P NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse (zgpg30)

Spectral Width: 200 ppm

Acquisition Time: 1 second
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Relaxation Delay: 2 seconds

Number of Scans: 64

Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation: A stock solution of Dimethyl (2-Oxononyl)phosphonate-d15 is prepared

in acetonitrile at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a

final concentration of 10 µg/mL for analysis.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple

quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial

conditions.

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

MS Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Source Temperature: 150 °C

Desolvation Temperature: 350 °C

Cone Gas Flow: 50 L/hr
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Desolvation Gas Flow: 800 L/hr

Scan Mode: Full scan (m/z 50-500) and product ion scan of the precursor ion [M+H]⁺.

Visualizations
The following diagrams illustrate key aspects of the structural elucidation process.
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Structural Elucidation Workflow

Dimethyl (2-Oxononyl)phosphonate-d15

NMR Spectroscopy
(¹H, ¹³C, ³¹P)

Mass Spectrometry
(LC-MS)

Spectroscopic Data Analysis

Structure Confirmation

Proposed Mass Spectrometry Fragmentation Pathway

[M]⁺
m/z = 265

[M - C₇D₁₅]⁺
m/z = 156

- •C₇D₁₅

[M - C₇D₁₅CO]⁺
m/z = 127

- CO

[P(O)(OCH₃)₂]⁺
m/z = 109

- CH₂
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Click to download full resolution via product page

To cite this document: BenchChem. [Structural Elucidation of Dimethyl (2-
Oxononyl)phosphonate-d15: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b565110#structural-elucidation-of-
dimethyl-2-oxononyl-phosphonate-d15]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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